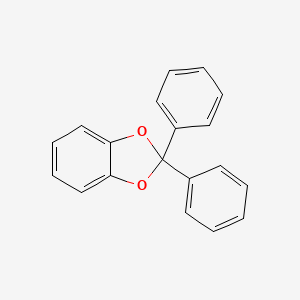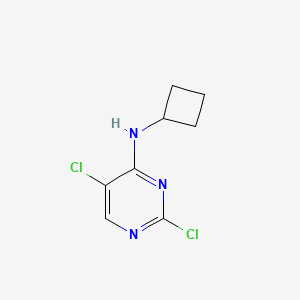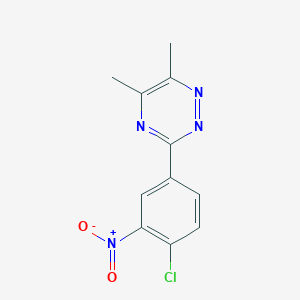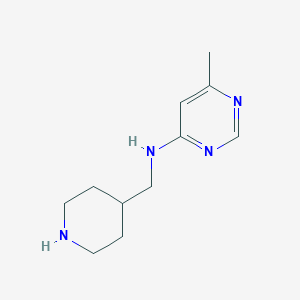
1-(2-Aminoethyl)-N-benzylcyclobutanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Aminoethyl)-N-benzylcyclobutanamine is an organic compound with a unique structure that includes a cyclobutyl ring and a benzylamino group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Aminoethyl)-N-benzylcyclobutanamine typically involves the reaction of cyclobutylamine with benzylamine under specific conditions. One common method includes the use of a suitable solvent and a catalyst to facilitate the reaction. The reaction conditions, such as temperature and pressure, are optimized to achieve a high yield of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure consistent quality and quantity. The use of automated systems and advanced monitoring techniques helps in maintaining the desired reaction conditions and minimizing impurities.
Analyse Des Réactions Chimiques
Types of Reactions
1-(2-Aminoethyl)-N-benzylcyclobutanamine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents to obtain reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce amines or alcohols.
Applications De Recherche Scientifique
1-(2-Aminoethyl)-N-benzylcyclobutanamine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 1-(2-Aminoethyl)-N-benzylcyclobutanamine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways and targets involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-[1-(Amino)cyclobutyl]ethylamine
- 2-[1-(Phenylamino)cyclobutyl]ethylamine
- 2-[1-(Cyclohexylamino)cyclobutyl]ethylamine
Uniqueness
1-(2-Aminoethyl)-N-benzylcyclobutanamine is unique due to the presence of the benzylamino group, which imparts specific chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Propriétés
Formule moléculaire |
C13H20N2 |
|---|---|
Poids moléculaire |
204.31 g/mol |
Nom IUPAC |
1-(2-aminoethyl)-N-benzylcyclobutan-1-amine |
InChI |
InChI=1S/C13H20N2/c14-10-9-13(7-4-8-13)15-11-12-5-2-1-3-6-12/h1-3,5-6,15H,4,7-11,14H2 |
Clé InChI |
DRKGJFSJDGOUTM-UHFFFAOYSA-N |
SMILES canonique |
C1CC(C1)(CCN)NCC2=CC=CC=C2 |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-Methyl-imidazo[2,1-b]thiazole-6-carboxylic acid ethyl ester](/img/structure/B8658595.png)

![Methyl 2-[(acetyloxy)methyl]-3-phenylprop-2-enoate](/img/structure/B8658610.png)
![1-[2-(2-Chloroethoxy)ethoxy]-2-nitrobenzene](/img/structure/B8658620.png)
![1-Propanol, 2-[(2-aminophenyl)amino]-2-methyl-](/img/structure/B8658627.png)

![2-Ethenylbicyclo[4.2.0]octa-1,3,5-triene](/img/structure/B8658631.png)




